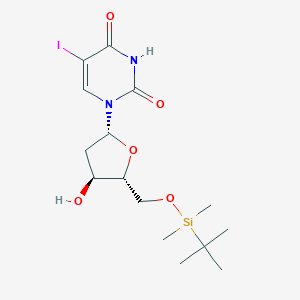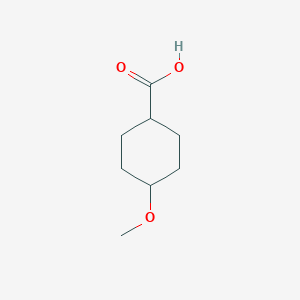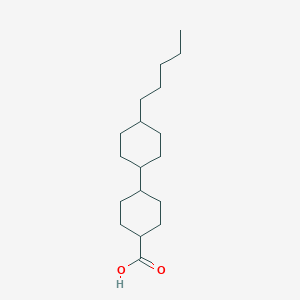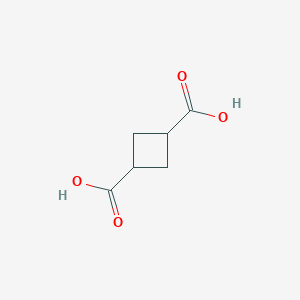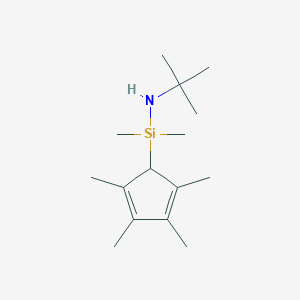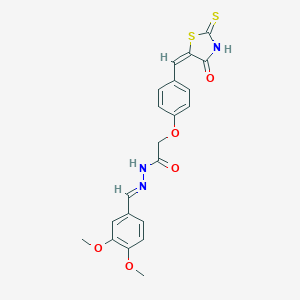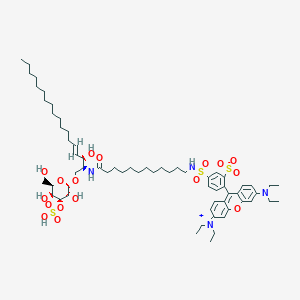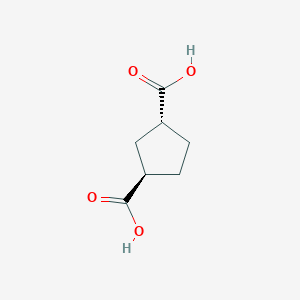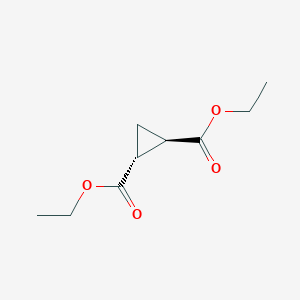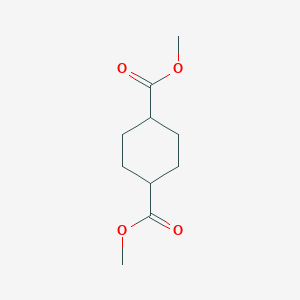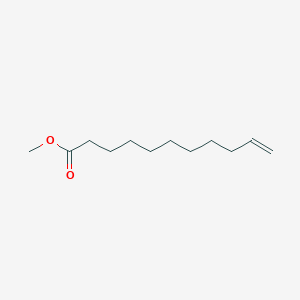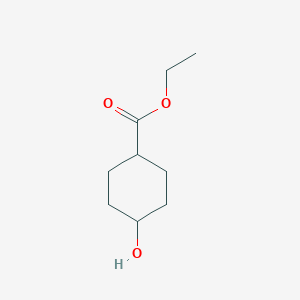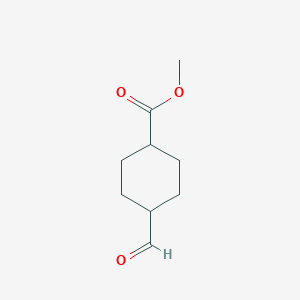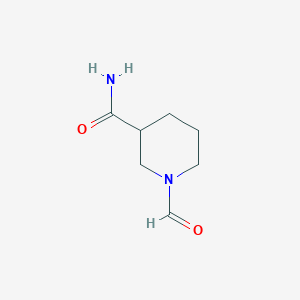
1-Formylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Formylpiperidine-3-carboxamide, also known as FPC, is a chemical compound that has been widely studied for its potential applications in scientific research. FPC is a piperidine derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-Formylpiperidine-3-carboxamide is not fully understood, but it is believed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are involved in learning and memory processes, and their dysfunction has been implicated in various neurological disorders. By blocking NMDA receptors, 1-Formylpiperidine-3-carboxamide may help to protect against neurodegeneration and improve cognitive function.
Biochemische Und Physiologische Effekte
1-Formylpiperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-oxidant effects. 1-Formylpiperidine-3-carboxamide has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Formylpiperidine-3-carboxamide in lab experiments is its relatively low toxicity and lack of significant side effects. 1-Formylpiperidine-3-carboxamide is also relatively easy to synthesize and has been widely studied, making it a well-established research tool. However, one limitation of using 1-Formylpiperidine-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-Formylpiperidine-3-carboxamide. One area of interest is the development of 1-Formylpiperidine-3-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-Formylpiperidine-3-carboxamide's effects on other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 1-Formylpiperidine-3-carboxamide and its potential applications in clinical settings.
Synthesemethoden
1-Formylpiperidine-3-carboxamide can be synthesized through several methods, including the reaction of 1,3-dimethylpiperazine with formic acid or the reaction of piperidine-3-carboxylic acid with formic anhydride. One of the most common methods for synthesizing 1-Formylpiperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with formic acid in the presence of a catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
1-Formylpiperidine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-Formylpiperidine-3-carboxamide has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-Formylpiperidine-3-carboxamide has also been studied for its potential applications in the treatment of depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
130250-55-4 |
|---|---|
Produktname |
1-Formylpiperidine-3-carboxamide |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1-formylpiperidine-3-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-7(11)6-2-1-3-9(4-6)5-10/h5-6H,1-4H2,(H2,8,11) |
InChI-Schlüssel |
NADNERWNWVUWEZ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C=O)C(=O)N |
Kanonische SMILES |
C1CC(CN(C1)C=O)C(=O)N |
Synonyme |
3-Piperidinecarboxamide,1-formyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



